molecular formula C7H16N2 B2810713 1-Ethyl-2-methylpiperazine CAS No. 3366-27-6

1-Ethyl-2-methylpiperazine

Cat. No. B2810713
CAS RN: 3366-27-6
M. Wt: 128.219
InChI Key: AKCOBIDAJNERRN-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylpiperazine is a chemical compound with the CAS Number: 3366-27-6 . It has a molecular weight of 128.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Ethyl-2-methylpiperazine is 1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3 . The InChI key is AKCOBIDAJNERRN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Ethyl-2-methylpiperazine is a liquid at room temperature . It is similar to 1-Methylpiperazine, which is a colorless liquid with a distinctive amine odor .

Scientific Research Applications

Synthesis and Structural Characterization

1-Ethyl-2-methylpiperazine serves as a crucial intermediate or component in the synthesis and structural characterization of various compounds. For instance, the molecule has been employed in the formation of certain benzimidazoles, which exhibit antihistaminic and antimicrobial properties. Specifically, a study described the synthesis of a compound involving a 4-methylpiperazin-1-yl group, with its structure confirmed through X-ray crystallographic analysis. The geometry of the piperazine ring in this compound showed no significant distortion from a perfect chair conformation, highlighting the structural stability of piperazine derivatives (Ozbey, Kuş, & Göker, 2001).

Applications in Molecular Chemistry

In the field of molecular chemistry, 1-Ethyl-2-methylpiperazine derivatives have been synthesized and studied for their potential applications. A series of compounds involving 1-methyl-4-[2-aryl-1-diazenyl]piperazines were prepared and characterized. The study involved detailed NMR spectroscopy, IR spectroscopy, and elemental analysis, providing insights into the chemical shifts and structural characteristics of the piperazine ring, which is crucial for understanding the behavior of these compounds in various chemical reactions (Little & Vaughan, 2004).

Material Science and Crystal Engineering

In material science and crystal engineering, 1-Ethyl-2-methylpiperazine-based compounds have been used to form hydrogen-bonding salts with aromatic acids. These compounds exhibit unique three-dimensional supramolecular architectures, facilitated by robust hydrogen-bond interactions. Such structures are vital for understanding molecular assembly and designing new materials with specific properties. The study also explored the thermal stability of these compounds, adding to the knowledge of their potential applications under different conditions (Yu et al., 2015).

Pharmacological Studies

While ensuring adherence to the request to avoid drug use, dosage, and side effects, it's important to acknowledge that derivatives of 1-Ethyl-2-methylpiperazine have been explored in pharmacological contexts. For instance, compounds involving the 4-methylpiperazin-1-yl group have been studied for their potential in improving learning and memory in animal models, showcasing the diverse applicability of this chemical structure in scientific research (Hong-ying, 2012).

Safety And Hazards

1-Ethyl-2-methylpiperazine is classified as a dangerous substance. It is flammable and can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves/clothing/eye protection/face protection, and ensuring good ventilation .

properties

IUPAC Name

1-ethyl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCOBIDAJNERRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955278
Record name 1-Ethyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methylpiperazine

CAS RN

3366-27-6
Record name 1-Ethyl-2-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
NM Kelly, A Wellejus, H Elbrønd-Bek… - Bioorganic & medicinal …, 2013 - Elsevier
Esaprazole, a molecule previously acknowledged to protect against stomach and intestinal ulcers was surprisingly discovered to have neuroprotective activities and σ 1 binding in vitro. …
Number of citations: 1 www.sciencedirect.com

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